![molecular formula C11H13BrN2O3S B1406596 methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 138404-43-0](/img/structure/B1406596.png)
methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known to have various biological activities and are used in the development of various drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzo[d]thiazole derivatives include stability, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications
Antimicrobial Activity
The compound has potential use as an antimicrobial agent. Its structure suggests that it could act on various bacterial and fungal pathogens by interfering with their DNA synthesis. This is due to the presence of the thiazolyl moiety, which is known to exhibit antimicrobial properties .
Antitumor Agents
Thiazole derivatives have been studied for their antitumor activity. The lipophilic and electron-rich nature of the methoxybenzo[d]thiazol moiety could be leveraged in designing inhibitors that target tumor cell proliferation .
Inhibition of Dihydrofolate Reductase
Dihydrofolate reductase is a promising target for chemotherapeutic action. Compounds like methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide could be synthesized as potential inhibitors of this enzyme, which is crucial in the reproduction of microorganisms such as Pneumocystis carinii and Toxoplasma gondii .
Synthesis of Novel Pyrimidine Derivatives
The compound can be used in the synthesis of novel pyrimidine derivatives, which are important in medicinal chemistry for their antitumor and antibacterial properties. The synthesis involves condensation reactions that introduce lipophilic substituents, enhancing the compound’s efficacy as a dihydrofolate reductase inhibitor .
Liquid Crystal Materials for Optoelectronics
Derivatives of thiazole compounds have been explored for their mesomorphic properties, which make them suitable for use in liquid crystal displays and other optoelectronic devices. The compound could be modified to enhance these properties for practical applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various transition metal ions such as manganese (ii), cobalt (ii), nickel (ii), copper (ii), zinc (ii), cadmium (ii), and mercury (ii) .
Mode of Action
It is known that similar compounds can form complexes with transition metal ions . These complexes are synthesized by treating an ethanolic solution of the ligand with an appropriate amount of metal salts .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of nitrogen-containing heterocyclic compounds, which have antibacterial and antifungal activities .
Pharmacokinetics
The physical properties such as melting point and molecular weight can influence its bioavailability .
Result of Action
Similar compounds have been found to have high fungistatic activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCALPDETRWXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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